

# Step-by-step synthesis of Tasquinimod from 2-Amino-6-methoxybenzoic acid

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## Compound of Interest

Compound Name: 2-Amino-6-methoxybenzoic acid

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## Synthesis of Tasquinimod: A Detailed Protocol for Researchers

### Abstract

Tasquinimod, a second-generation quinoline-3-carboxamide, is a promising therapeutic agent with immunomodulatory and anti-angiogenic properties currently under investigation for various malignancies. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Tasquinimod, commencing from the readily available starting material, **2-Amino-6-methoxybenzoic acid**. The described synthetic pathway involves a multi-step process including the formation of an isatoic anhydride intermediate, followed by N-methylation, condensation with diethyl malonate, and a final amidation to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and characterization data to facilitate the replication of this synthesis.

### Introduction

Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide) has garnered significant interest in the scientific community for its potential in treating castration-resistant prostate cancer and other neoplasms. Its mechanism of action is believed to involve the allosteric inhibition of histone deacetylase 4 (HDAC4) and interaction with the S100A9 protein. The synthesis of Tasquinimod is a critical

aspect of its continued research and development. This application note details a robust and reproducible synthetic route starting from **2-Amino-6-methoxybenzoic acid**, based on established literature procedures.

## Overall Synthetic Scheme

The synthesis of Tasquinimod from **2-Amino-6-methoxybenzoic acid** can be summarized in the following four key steps:

- Step 1: Synthesis of 5-Methoxyisatoic Anhydride
- Step 2: N-Methylation of 5-Methoxyisatoic Anhydride
- Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Step 4: Synthesis of Tasquinimod

## Experimental Protocols

### Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

### Step 1: Synthesis of 5-Methoxyisatoic Anhydride

This step involves the cyclization of **2-Amino-6-methoxybenzoic acid** to form the corresponding isatoic anhydride using a phosgene equivalent.

Protocol:

- In a well-ventilated fume hood, a solution of triphosgene (1.5 molar equivalents) in 1,4-dioxane is prepared in a round-bottomed flask and cooled in an ice bath.
- A slurry of **2-Amino-6-methoxybenzoic acid** (1 molar equivalent) in dichloromethane (DCM) is added gradually to the triphosgene solution.

- The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
- The solvent is completely evaporated under reduced pressure.
- The residue is triturated with diethyl ether, filtered, washed with diethyl ether, and air-dried to yield 5-Methoxyisatoic Anhydride.

Parameter	Value
Starting Material	2-Amino-6-methoxybenzoic acid
Key Reagent	Triphosgene
Solvent	1,4-Dioxane, Dichloromethane
Reaction Time	2 hours
Temperature	0 °C to Room Temperature
Typical Yield	~99%

## Step 2: N-Methylation of 5-Methoxyisatoic Anhydride

The isatoic anhydride intermediate is methylated at the nitrogen position.

Protocol:

- To a solution of 5-Methoxyisatoic Anhydride in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 5 °C.
- Methyl iodide (MeI) is then added dropwise to the suspension.
- The reaction is stirred at 5 °C for 5 hours.
- Upon completion, the reaction is carefully quenched with water and extracted with an appropriate organic solvent.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Methyl-5-methoxyisatoic anhydride.

Parameter	Value
Starting Material	5-Methoxyisatoic Anhydride
Methylating Agent	Methyl Iodide
Base	Sodium Hydride
Solvent	Dimethylformamide (DMF)
Reaction Time	5 hours
Temperature	5 °C

### Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

The N-methylated isatoic anhydride is condensed with diethyl malonate to form the quinoline core structure.

Protocol:

- A mixture of N-Methyl-5-methoxyisatoic anhydride and diethyl malonate is heated.
- The reaction proceeds via a condensation reaction to form the quinoline ring system.
- The crude product is purified by column chromatography to yield the methyl ester intermediate.

Parameter	Value
Starting Material	N-Methyl-5-methoxyisatoic anhydride
Reagent	Diethyl malonate
Reaction Type	Condensation

### Step 4: Synthesis of Tasquinimod

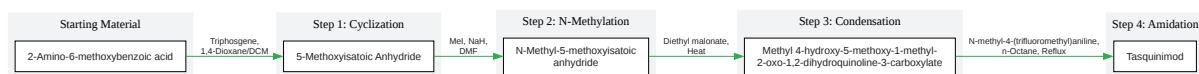
The final step is the amidation of the methyl ester intermediate with N-methyl-4-(trifluoromethyl)aniline.

Protocol:

- The methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate is dissolved in a high-boiling solvent such as n-octane.
- N-methyl-4-(trifluoromethyl)aniline is added to the solution.
- The mixture is heated under reflux. The methanol formed during the reaction is removed by distillation.
- For an optimized procedure, 4Å molecular sieves can be added to the reaction mixture in n-octane and heated for 2 hours to drive the reaction to completion.[\[1\]](#)
- After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to afford Tasquinimod.

Parameter	Value
Starting Material	Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Amine	N-methyl-4-(trifluoromethyl)aniline
Solvent	n-Octane
Reaction Time	2-5 hours
Temperature	Reflux
Optimized Yield	~99% <a href="#">[1]</a>

## Visualized Workflow



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Caption: Synthetic workflow for Tasquinimod.

## Conclusion

This application note provides a detailed and structured protocol for the synthesis of Tasquinimod from **2-Amino-6-methoxybenzoic acid**. The outlined procedures, along with the tabulated data, offer a clear guide for researchers to successfully synthesize this important molecule for further study and development. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

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## References

- 1. jelsciences.com [jelsciences.com]
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